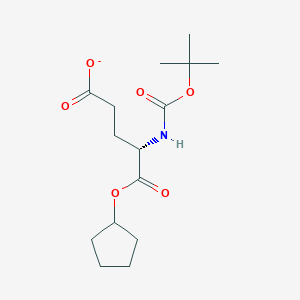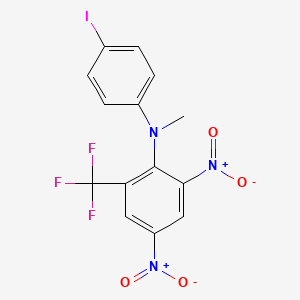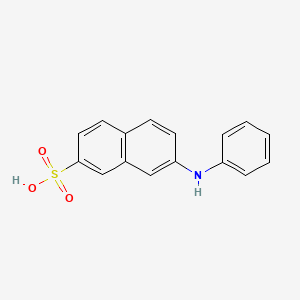![molecular formula C14H6Cl4F2N2O2 B14424396 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide CAS No. 83121-22-6](/img/structure/B14424396.png)
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with difluoro and tetrachlorophenyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-difluorobenzoic acid with 2,3,4,5-tetrachloroaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
化学反応の分析
Types of Reactions
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The difluoro and tetrachlorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学的研究の応用
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of various fluorinated compounds.
2,3,4,5-Tetrachloroaniline: Used in the synthesis of chlorinated aromatic compounds.
2,6-Difluorobenzamide: Shares a similar benzamide core but lacks the tetrachlorophenyl group
Uniqueness
2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide is unique due to its combination of difluoro and tetrachlorophenyl groups, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
83121-22-6 |
|---|---|
分子式 |
C14H6Cl4F2N2O2 |
分子量 |
414.0 g/mol |
IUPAC名 |
2,6-difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H6Cl4F2N2O2/c15-5-4-8(11(17)12(18)10(5)16)21-14(24)22-13(23)9-6(19)2-1-3-7(9)20/h1-4H,(H2,21,22,23,24) |
InChIキー |
JNBDIGKCSQUJBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)
![3-{[4-(4-Hydroxybutyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14424362.png)



